potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
Description
Properties
CAS No. |
69416-61-1 |
|---|---|
Molecular Formula |
C13H14KNO5 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
potassium (2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1 |
InChI Key |
HFDVONAPNRXRSV-UTONKHPSSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Other CAS No. |
69416-61-1 |
Pictograms |
Irritant |
Synonyms |
(αR)-4-Hydroxy-α-[(3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic Acid Potassium Salt; |
Origin of Product |
United States |
Biological Activity
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate, often referred to as R-potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate, is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₄KNO₅ and a molecular weight of 303.35 g/mol. Its structure includes a phenolic group, methoxy group, and an α-amino acid moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄KNO₅ |
| Molecular Weight | 303.35 g/mol |
| CAS Number | 69416-61-1 |
| IUPAC Name | potassium; 2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
The biological activity of Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
- Receptor Interaction : It can bind to receptors that mediate physiological responses, potentially influencing processes such as cell signaling and apoptosis.
- Antioxidant Activity : The phenolic structure suggests that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antioxidant Properties
Studies have shown that compounds with similar structures often exhibit significant antioxidant activity. For instance, the presence of the hydroxyl group in the phenolic part of the molecule enhances its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This has implications for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its mechanism could involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in cultured human cells exposed to pro-inflammatory cytokines. The results indicated a reduction in cytokine levels following treatment with the compound.
- Animal Models : In rodent models of oxidative stress-induced injury, administration of Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate resulted in decreased markers of oxidative damage compared to control groups.
Applications in Medicine
Given its diverse biological activities, Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is being investigated for various therapeutic applications:
- Anti-inflammatory Drugs : Potential use in developing new treatments for chronic inflammatory diseases.
- Antioxidants : Exploration as a dietary supplement or pharmaceutical agent to combat oxidative stress-related conditions.
- Antimicrobial Agents : Further research could lead to the development of new antimicrobial therapies based on its activity against resistant strains of bacteria.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 69416-61-1
- Molecular Formula: C₁₃H₁₄KNO₅
- Molecular Weight : 303.35 g/mol
- Structure: Features a 4-hydroxyphenyl group, a methoxy-oxobut-2-enylamino side chain, and a potassium counterion. The stereochemistry includes one defined and one undefined stereocenter .
Applications: This compound is a key intermediate in synthesizing β-lactam antibiotics, particularly cephalosporins and penicillins, due to its chiral amino-acetate backbone .
Physical Properties :
- Solubility : 0.443 mg/mL in water .
- Purity : Available at 95% purity with bulk pricing (e.g., $358/500g) .
Comparison with Structurally Similar Compounds
Potassium (R)-2-((4-Ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Sodium (R,E)-2-(Cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
- CAS No.: Not explicitly listed; referenced as "DHGM-Na" .
- Key Differences :
- Cyclohexadienyl group replaces the 4-hydroxyphenyl ring.
- Sodium counterion instead of potassium.
- Impact :
- Applications : Likely used in niche pharmaceutical intermediates where solubility is prioritized over stability.
Sodium 2-Hydroxy-2-(4-hydroxyphenyl)acetate
- CAS No.: 69322-01-6 .
- Key Differences: Lacks the methoxy-oxobut-enylamino side chain. Simpler structure with a hydroxyl group instead of an amino group.
- Impact :
Structural and Functional Analysis
Substituent Effects
Key Observations :
- Methoxy vs. Ethoxy : Ethoxy increases lipophilicity but may reduce reactivity in ester hydrolysis.
- K⁺ vs. Na⁺ : Sodium salts enhance solubility, critical for parenteral drug formulations.
- Side Chain Complexity: The methoxy-oxobut-enylamino group in the target compound supports stereoselective synthesis, a requirement for bioactive molecules .
Research and Industrial Relevance
Q & A
Basic: What are the common synthetic routes for Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate?
The synthesis typically involves multi-step reactions starting with functionalized phenylacetic acid derivatives. Key steps include:
- Amination : Reaction of 2-(4-hydroxyphenyl)glycine derivatives with 4-methoxy-4-oxobut-2-en-2-yl electrophiles under basic conditions (e.g., K₂CO₃ in DMF) to form the enamine linkage.
- Protection/Deprotection : Use of tert-butyl or methyl ester protecting groups for the hydroxyl and carboxylate moieties to prevent side reactions .
- Salt Formation : Neutralization with potassium hydroxide to yield the final potassium salt.
Reagents like KMnO₄ (for oxidation) and LiAlH₄ (for reduction) are critical for intermediate steps .
Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?
Stereoselectivity in enamine formation is challenging due to the compound’s α-amino acid backbone. Strategies include:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) to induce enantioselectivity during the aminolysis step.
- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of the amine group, improving reaction rates.
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization risks.
Post-synthesis analysis via chiral HPLC or X-ray crystallography (using SHELX software for refinement ) validates stereochemical purity.
Basic: What spectroscopic methods are used to characterize this compound?
Standard characterization includes:
- NMR : ¹H/¹³C NMR to confirm the enamine linkage (δ ~5.5 ppm for conjugated double bonds) and aromatic protons (δ ~6.8–7.2 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+K]⁺ ion).
- Elemental Analysis : Confirms potassium content (~15–20% by weight) .
Advanced: How can computational methods resolve contradictions in crystallographic data for this compound?
Discrepancies in crystal structure refinement (e.g., disorder in the methoxy group) can be addressed via:
- DFT Calculations : Optimization of molecular geometry using Gaussian or ORCA software to predict bond angles/lengths.
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds between hydroxyl and carboxylate groups) .
- Molecular Dynamics Simulations : Assess conformational stability in solution, complementing X-ray data .
Basic: What are the key challenges in maintaining stability during storage?
The compound’s stability is affected by:
- Moisture Sensitivity : Hygroscopic nature requires storage under inert gas (N₂/Ar) with desiccants.
- Light Sensitivity : UV-induced degradation of the enamine bond necessitates amber glassware.
- Temperature : Long-term storage at −20°C minimizes hydrolysis of the ester groups .
Advanced: How can in vitro assays evaluate its potential as a enzyme inhibitor?
Mechanistic studies involve:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates.
- Docking Studies : AutoDock Vina predicts binding modes to active sites, guided by the hydroxyphenyl group’s role in π-π stacking .
- Circular Dichroism : Monitors conformational changes in enzymes upon inhibitor binding .
Basic: What are common impurities observed during synthesis, and how are they removed?
Typical impurities include:
- Unreacted Starting Materials : Residual 4-hydroxyphenylglycine derivatives, removed via recrystallization (ethanol/water mixtures).
- Hydrolysis Byproducts : Methoxy-oxobut-2-enoic acid, eliminated by ion-exchange chromatography.
- Racemic Mixtures : Chiral column chromatography (e.g., Chiralpak AD-H) ensures enantiopurity .
Advanced: What strategies enable selective functionalization of the hydroxyphenyl moiety?
Selective modification involves:
- Electrophilic Aromatic Substitution : Bromination or nitration using Br₂/FeBr₃ or HNO₃/H₂SO₄ at low temperatures.
- Protection Strategies : Silane ethers (e.g., TBSCl) protect the hydroxyl group before further reactions.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents .
Basic: How is the compound’s solubility profile determined for biological assays?
Solubility is assessed via:
- Shake-Flask Method : Dissolution in PBS (pH 7.4) or DMSO, quantified by UV-Vis spectroscopy.
- HPLC-ELSD : Detects solubility limits in aqueous/organic mixtures.
- LogP Measurement : Octanol-water partitioning indicates lipophilicity .
Advanced: What in vivo models are suitable for studying its pharmacokinetics?
Pharmacokinetic profiling requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
